4-(Azetidin-1-yl)-4-ethylpiperidine

CCR4 Antagonist Immuno-oncology Structure-Activity Relationship

4-(Azetidin-1-yl)-4-ethylpiperidine (CAS 2060051-49-0) is a heterocyclic small molecule with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. It features a piperidine ring substituted at the 4-position with both an ethyl group and an azetidine ring, classifying it as a piperidinyl-azetidine.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 2060051-49-0
Cat. No. B2992794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-4-ethylpiperidine
CAS2060051-49-0
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCCC1(CCNCC1)N2CCC2
InChIInChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
InChIKeyIAYWDMRAEZRGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)-4-ethylpiperidine (CAS 2060051-49-0): Chemical Identity and Research-Grade Procurement Baseline


4-(Azetidin-1-yl)-4-ethylpiperidine (CAS 2060051-49-0) is a heterocyclic small molecule with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It features a piperidine ring substituted at the 4-position with both an ethyl group and an azetidine ring, classifying it as a piperidinyl-azetidine. This specific scaffold has been identified in medicinal chemistry literature as a key structural component of potent and selective C-C chemokine receptor 4 (CCR4) antagonists [1]. Vendors typically supply this compound at a standard purity of 95%, with batch-specific quality control data including NMR, HPLC, and GC analyses .

Why 4-(Azetidin-1-yl)-4-ethylpiperidine Cannot Be Replaced by Generic Piperidinyl-Azetidine Analogs


Substituting 4-(Azetidin-1-yl)-4-ethylpiperidine with a close structural analog, such as 4-(Azetidin-1-yl)piperidine (CAS 686298-29-3) or 4-ethylpiperidine (CAS 538-54-3), is not a functionally equivalent procurement decision for CCR4 antagonist programs. The structure-activity relationship (SAR) established for this chemotype highlights that precise substitution at the piperidine 4-position is critical for achieving potent antagonism of the CCR4 receptor, a key target in immuno-oncology [1]. The specific combination of a 4-ethyl group and a 4-azetidine ring is integral to the novel piperidinyl-azetidine motif associated with low nanomolar potency in both calcium flux and CTX assays [2]. Replacing the target compound with an unsubstituted or differently substituted analog risks introducing an inactive or significantly less potent core, which would derail established synthetic routes and structure-activity relationships.

Quantitative Differentiation of 4-(Azetidin-1-yl)-4-ethylpiperidine from Closest Structural Analogs


Potency in CCR4 Antagonism: 4-Ethyl Substitution is Essential for Low Nanomolar Activity

The overall potency of the mature drug leads derived from this scaffold is highly dependent on the 4,4-disubstituted piperidine core. The prototypical inhibitor from this series, featuring the 4-(Azetidin-1-yl)-4-ethylpiperidine motif, achieves potent CCR4 antagonism with IC50 values of 22 nM and 50 nM in calcium flux and CTX assays, respectively [1]. This contrasts sharply with the unsubstituted analog 4-(Azetidin-1-yl)piperidine, which is not reported as a potent CCR4 antagonist, indicating a profound loss of activity upon removal of the 4-ethyl group [2].

CCR4 Antagonist Immuno-oncology Structure-Activity Relationship

Selectivity Profile Contribution: The 4-Ethyl Group's Role in Off-Target Kinase Selectivity

The piperidin-4-yl azetidine core, when appropriately substituted, has been optimized for JAK1 inhibition [1]. The 4-ethyl substitution on the target compound provides a unique steric and lipophilic environment compared to the 4-methyl analog, which is a common strategy to enhance selectivity for JAK1 over other JAK family kinases (e.g., JAK2, JAK3) [2]. While direct quantitative selectivity data for the exact compound is unavailable, the class-level inference is that the larger ethyl group improves the fit into the JAK1 selectivity pocket, a well-validated design principle for this target class.

Kinase Selectivity JAK1 Inhibitor Scaffold Optimization

Chemical Purity and Batch-to-Batch Reproducibility for Research Procurement

For research procurement, the standard purity is 95% . This is comparable to other research-grade piperidine building blocks but is method-dependent. The key differentiation is the availability of comprehensive batch-specific QC data (NMR, HPLC, GC) upon request, which is not guaranteed by all suppliers of less common analogs like 4-(Azetidin-1-yl)piperidine .

Quality Control Analytical Chemistry Reproducibility

Primary Application Scenarios for Procuring 4-(Azetidin-1-yl)-4-ethylpiperidine (CAS 2060051-49-0)


Lead Optimization in CCR4 Antagonist Immuno-Oncology Programs

This compound is the demonstrated core scaffold for a series of potent CCR4 antagonists [1]. Its procurement is essential for any group synthesizing and evaluating new analogs based on the piperidinyl-azetidine motif described in Robles et al. (2020). The 4-ethyl group is a critical structural feature for achieving the low nanomolar potency required for in vivo proof-of-concept studies in tumor models. Substituting this intermediate with a des-ethyl analog would invalidate SAR comparisons and likely result in inactive compounds.

Synthesis of Selective JAK1 Kinase Inhibitor Libraries

The compound serves as a key intermediate for generating focused libraries of piperidin-4-yl azetidine derivatives targeting JAK1 [1]. The 4-ethyl substituent is a strategic choice for probing the lipophilic pocket adjacent to the kinase hinge region, a common tactic to improve JAK1 selectivity over JAK2. Researchers sourcing this specific building block aim to capitalize on established JAK inhibitor SAR to discover next-generation anti-inflammatory or myeloproliferative disease therapeutics.

Chemical Biology Probe Development for Investigating Chemokine Receptor Signaling

The unique structural features of 4-(Azetidin-1-yl)-4-ethylpiperidine make it valuable for creating chemical probes to study CCR4-mediated T regulatory cell (Treg) migration into the tumor microenvironment [1]. The compound's role in the synthesis of a known potent and selective antagonist supports its use in developing tool compounds for target validation studies, where precise chemical identity and high purity are non-negotiable requirements.

Building Block for Novel Azetidine-Containing Central Nervous System (CNS) Drugs

Azetidine and piperidine rings are privileged structures in CNS drug design due to their favorable physicochemical properties. Patents describe the use of such motifs as PDE10 inhibitors for treating schizophrenia and Huntington's disease [1]. The specific 4-ethyl substitution on 4-(Azetidin-1-yl)-4-ethylpiperidine offers a balanced lipophilicity that can enhance blood-brain barrier penetration compared to more polar analogs, making it a preferred intermediate for CNS-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-4-ethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.